[2-(1-Azepanyl)ethyl]methylamine hydrate
Overview
Description
[2-(1-Azepanyl)ethyl]methylamine hydrate: is a chemical compound with the molecular formula C9H20N2·H2O. It is a derivative of azepane, a seven-membered heterocyclic amine, and is often used in various chemical and pharmaceutical applications due to its unique structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(1-Azepanyl)ethyl]methylamine hydrate typically involves the reaction of azepane with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The resulting product is then hydrated to form the hydrate form of the compound .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(1-Azepanyl)ethyl]methylamine hydrate can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions often result in the formation of corresponding oxides or other oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, where it is reduced to simpler amines or other reduced forms. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: this compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenation agents, alkylation agents.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or other oxidized derivatives, while reduction may produce simpler amines .
Scientific Research Applications
Chemistry: In chemistry, [2-(1-Azepanyl)ethyl]methylamine hydrate is used as a building block for the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in organic synthesis .
Biology: In biological research, the compound is used to study the effects of azepane derivatives on biological systems. It can serve as a model compound for understanding the behavior of similar compounds in biological environments .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may be used in the development of new drugs or as a reference compound in pharmacological studies .
Industry: In industrial applications, the compound is used in the production of various chemicals and materials. Its reactivity and versatility make it suitable for use in manufacturing processes .
Mechanism of Action
The mechanism of action of [2-(1-Azepanyl)ethyl]methylamine hydrate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Azepane: A seven-membered heterocyclic amine, similar in structure to [2-(1-Azepanyl)ethyl]methylamine hydrate.
Ethylamine: A simple amine that serves as a building block for more complex compounds.
Methylamine: Another simple amine with similar reactivity and applications.
Uniqueness: What sets this compound apart from these similar compounds is its unique combination of the azepane ring and the ethylamine moiety. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-(azepan-1-yl)-N-methylethanamine;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2.H2O/c1-10-6-9-11-7-4-2-3-5-8-11;/h10H,2-9H2,1H3;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQGRNUZYWSJAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1CCCCCC1.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609407-93-3 | |
Record name | 1H-Azepine-1-ethanamine, hexahydro-N-methyl-, hydrate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609407-93-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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